molecular formula C7H15NO2 B3326690 N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide CAS No. 276240-69-8

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide

Cat. No.: B3326690
CAS No.: 276240-69-8
M. Wt: 145.2 g/mol
InChI Key: REVTUEMPXADOBC-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-methylpropan-2-yl)-N-methylacetamide (CAS 276240-69-8) is a chemical compound with the molecular formula C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol . This molecule features both acetamide and hydroxy functional groups, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The structure of this compound suggests potential for its use in the development of more complex molecules, particularly as a subunit in pharmaceuticals or agrochemicals. As a derivative of N-methylacetamide—a compound known for its high dielectric constant and use as a solvent in electrochemistry —it may share some similar physicochemical properties. Researchers value this compound for its potential to contribute to structure-activity relationship (SAR) studies and as a precursor in synthetic pathways. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(10)8(4)7(2,3)5-9/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVTUEMPXADOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide can be achieved through the reaction of N-methylacetamide with 2-methylpropan-2-ol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically involves heating the mixture to reflux for several hours, followed by extraction and purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-N-methylacetamide.

    Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the acetamide moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Oxethazaine (2,2'-[(2-Hydroxyethyl)imino]bis[N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide])
  • Key Differences: Oxethazaine contains aromatic benzhydryl groups and a hydroxyethylimino linker, whereas the target compound has a branched aliphatic hydroxyalkyl chain.
  • Functional Similarities :
    • Both share the N-methylacetamide core, which is critical for hydrogen bonding and stability. The hydroxyl group in both compounds enhances solubility in polar solvents.
2,2’-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide]
  • Application Context: This compound () acts as a corrosion inhibitor for mild steel in HCl. Its aromatic phenethyl groups and hydroxyethylimino linker facilitate adsorption onto metal surfaces via π-electrons and hydrogen bonding. The target compound’s aliphatic hydroxyalkyl chain lacks π-electrons, likely reducing its corrosion inhibition efficacy but may favor applications requiring reduced aromatic interactions .
Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide)
  • Structural Contrasts :
    • Metolachlor includes chloro and methoxy substituents , critical for herbicidal activity. The target compound replaces these with a hydroxyl group, eliminating phytotoxicity risks.
    • The chlorine atom in Metolachlor enhances electrophilicity, while the hydroxyl group in the target compound may promote nucleophilic interactions .
N-(4-Aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide
  • Functional Divergence: This compound () features an aminophenyl group and bis-hydroxyethylamino side chains, enabling strong hydrogen bonding and metal chelation. The target compound’s simpler branched hydroxyalkyl group may limit chelation capacity but improve metabolic stability in biological systems .

Physicochemical Properties

Property N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide Oxethazaine Metolachlor
Molecular Weight ~175.2 g/mol* 529.7 g/mol 283.8 g/mol
Key Functional Groups Hydroxyalkyl, N-methylacetamide Aromatic, imino Chloro, methoxy
Solubility High in polar solvents (due to hydroxyl) Moderate (aromatic lipophilicity) Low (chloro group)
Applications Potential pharmaceutical intermediate Topical anesthetic Herbicide

*Calculated based on empirical formula.

Q & A

Q. Basic

  • Enzyme Inhibition Assays : Test against targets like proteases or kinases using fluorogenic substrates (e.g., FRET-based assays) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

What strategies can resolve contradictions in biological activity data across different assays?

Q. Advanced

  • Dose-Response Repetition : Conduct triplicate assays with standardized protocols to rule out experimental variability .
  • Metabolite Interference Testing : Use LC-MS to identify degradation products that may skew results .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets .

How can computational chemistry optimize the structure of this compound for enhanced target binding?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., CFTR or kinase domains) and identify favorable substituents .
  • QSAR Modeling : Train models on derivatives’ logP, polar surface area, and H-bond donor/acceptor counts to predict bioactivity .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

  • Steric Effects : The bulky tert-butyl group may limit derivatization at the hydroxyl position, requiring strategic substitution at the acetamide nitrogen .
  • Solubility-Potency Trade-off : Hydrophobic tert-butyl moieties enhance membrane permeability but reduce aqueous solubility; balance via PEGylation or prodrug strategies .
  • Stereochemical Complexity : Chiral centers (e.g., R/S configurations) require enantioselective synthesis and separate bioactivity profiling .

Notes

  • Structural analogs (e.g., Tezacaftor intermediates) provide methodological insights despite minor differences .
  • Contradictions in bioactivity often stem from assay conditions; replicate under controlled parameters .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Reactant of Route 2
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N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide

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